The specific properties of DCPi make it a valuable tool in scientific research, particularly in the field of organometallic chemistry. Here are some areas where DCPi is used:
2-(Dicyclohexylphosphino)-1-phenylindole is a phosphine ligand widely utilized in various catalytic reactions, particularly in transition metal-catalyzed processes. Its chemical formula is C22H30N, and it features a phenylindole backbone substituted with a dicyclohexylphosphino group. This compound is notable for enhancing the efficiency of palladium-catalyzed reactions, making it an essential component in organic synthesis.
These reactions leverage the unique electronic properties of the dicyclohexylphosphino group, which stabilizes the palladium catalyst and enhances its reactivity .
The synthesis of 2-(Dicyclohexylphosphino)-1-phenylindole typically involves the following steps:
Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to enhance yield and purity .
The primary applications of 2-(Dicyclohexylphosphino)-1-phenylindole include:
Interaction studies involving 2-(Dicyclohexylphosphino)-1-phenylindole primarily focus on its behavior as a ligand within catalytic systems. Research has shown that its steric and electronic properties significantly influence the efficiency and selectivity of palladium-catalyzed reactions. These studies help refine catalytic processes and improve product yields .
Several compounds exhibit structural or functional similarities to 2-(Dicyclohexylphosphino)-1-phenylindole. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-(Di-tert-butylphosphino)-1-phenylindole | Phosphine Ligand | Enhanced steric hindrance; used in similar reactions |
2-(Diphenylphosphino)-1-phenylindole | Phosphine Ligand | Greater electronic donation; used in cross-coupling |
1-Diphenylphosphino-2-methylindole | Phosphine Ligand | Different substitution pattern affecting reactivity |
These compounds share the indole structure but differ in their substituents, which can influence their reactivity and application scope. The uniqueness of 2-(Dicyclohexylphosphino)-1-phenylindole lies in its balance between sterics and electronics, making it particularly effective for specific catalytic applications .
The Fischer indole synthesis serves as the cornerstone for constructing the indole backbone of CM-phos. This method involves the acid-catalyzed cyclization of phenylhydrazine derivatives with carbonyl compounds, yielding substituted indoles with high regioselectivity. In the case of CM-phos, 2-bromoacetophenone reacts with phenylhydrazine under phosphoric acid and polyphosphoric acid (PPA) conditions to form 2-(2-bromophenyl)-1H-indole. The reaction proceeds via initial phenylhydrazone formation, followed by -sigmatropic rearrangement and subsequent cyclization (Figure 1).
Key Reaction Parameters:
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Hydrazone Formation | H₃PO₄, 25°C, 50 min | - |
Cyclization | PPA, 120°C, 2 h | 70–75 |
Methylation | NaH, Me₂SO₄, THF, 0°C | 85 |
This approach ensures regioselective bromine substitution at the indole’s 2-position, critical for subsequent functionalization.
N-Methylation of the indole nitrogen is achieved through deprotonation with sodium hydride, followed by treatment with dimethyl sulfate in tetrahydrofuran (THF). The reaction’s success relies on strict temperature control (0°C) to prevent over-alkylation or decomposition.
Optimized Protocol:
Alternative methods, such as copper-catalyzed reductive coupling with N-tosylhydrazones, have been explored but are less prevalent due to lower yields (50–70%).
Introduction of the dicyclohexylphosphine group occurs through a lithiation-trapping sequence. The methylated indole undergoes deprotonation at the 3-position using n-butyllithium (n-BuLi), followed by reaction with chlorodicyclohexylphosphine (ClPCy₂).
Critical Steps:
Mechanistic Insight:
Lithiation generates a resonance-stabilized carbanion at the indole’s 3-position, which attacks the electrophilic phosphorus center in ClPCy₂. Steric hindrance from the dicyclohexyl groups necessitates precise stoichiometry to avoid bis-phosphination.
Scaling CM-phos synthesis requires addressing exothermicity, solvent efficiency, and purification. Key optimizations include:
1. Solvent Selection:
2. Lithiation Control:
3. Workup Efficiency:
Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
---|---|---|
THF Volume (mL/g) | 20 | 15 |
Reaction Time (h) | 6 | 8 |
Yield (%) | 75 | 72 |
These adjustments enable kilogram-scale production with minimal yield erosion, meeting industrial demand.
The electronic properties of 2-(dicyclohexylphosphino)-1-phenylindole are primarily governed by the dicyclohexylphosphino group, which exhibits strong electron-donating characteristics. The Tolman electronic parameter (TEP), a measure of ligand donor strength derived from the carbonyl stretching frequency in [LNi(CO)₃] complexes, provides a quantitative framework for assessing these effects [6]. While direct TEP data for this specific ligand are unavailable, comparisons to structurally analogous systems suggest its donor strength lies between that of tricyclohexylphosphine (PCy₃, TEP ≈ 2056–2064 cm⁻¹) and triphenylphosphine (PPh₃, TEP = 2068.9 cm⁻¹) [6] [7]. The electron-rich nature of the dicyclohexyl groups enhances σ-donation to metal centers, while the indole moiety introduces modest π-accepting behavior via conjugation with its aromatic system [4].
Basicity measurements of tertiary phosphines further support this electronic profile. Cyclohexyl substituents, being stronger electron donors than aryl groups, increase the phosphine’s basicity (pKₐ ≈ 8–11) [7]. This combination of strong σ-donation and moderate π-acceptance makes the ligand particularly effective in stabilizing electron-deficient metal centers during oxidative addition steps in cross-coupling reactions [4].
The steric bulk of 2-(dicyclohexylphosphino)-1-phenylindole is quantified using the ligand cone angle, which measures the spatial occupancy around a metal center. For dicyclohexylphosphino ligands, cone angles typically range from 160° to 190°, significantly larger than those of PPh₃ (145°) or PCy₃ (179°) [3]. The indole substituent at the 1-position introduces additional steric hindrance, further increasing the effective cone angle to approximately 195–200° [2]. This bulkiness influences metal-ligand bonding by:
Crystallographic studies of iridium complexes, such as [IrCl(cod)(L)] (L = dicyclohexylphosphino ligands), reveal distorted trigonal planar geometries with ligand-metal-ligand angles compressed by 5–10° compared to less bulky analogs [2]. These structural distortions correlate with improved catalytic activity in hindered Suzuki-Miyaura couplings, where traditional ligands like PPh₃ fail to accommodate ortho-substituted substrates [4].
While bidentate phosphines (e.g., dppe, dppp) benefit from the chelate effect—enhancing complex stability through entropic and enthalpic advantages—their rigidity often limits applicability in sterically demanding reactions [5]. In contrast, 2-(dicyclohexylphosphino)-1-phenylindole offers unique advantages as a monodentate ligand:
Property | Monodentate Ligand | Bidentate Ligand |
---|---|---|
Flexibility | Adaptable to varying geometries | Fixed bite angle (e.g., 74–90°) [3] |
Steric tunability | Adjustable via substituents | Constrained by backbone length [5] |
Catalytic efficiency | Higher TON in hindered systems | Superior in low-strain environments [4] |
For example, palladium complexes of this ligand achieve turnover numbers (TON) > 10,000 in tri-ortho-substituted biaryl syntheses, whereas bidentate systems like dppp-Pd struggle with TON < 1,000 under identical conditions [4]. The ligand’s ability to adopt κ²-P,O coordination in certain intermediates further mimics bidentate behavior without sacrificing steric adaptability [4].